(2E)-3-[4-(dimethylamino)phenyl]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile
Description
The compound (2E)-3-[4-(dimethylamino)phenyl]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile features a prop-2-enenitrile backbone with two key substituents:
- 4-(Dimethylamino)phenyl group: An electron-donating substituent that enhances conjugation and polarizability.
- 4-Methylbenzenesulfonyl group: A sulfonyl moiety that contributes to steric bulk and influences solubility and reactivity.
Synthesis: Similar compounds are synthesized via Claisen–Schmidt condensation, a method used to prepare α,β-unsaturated carbonyl derivatives. For example, describes a related compound synthesized through this route, followed by conjugation with DTPA . The E-configuration is stabilized by the electron-withdrawing sulfonyl and nitrile groups.
Applications: Such compounds are explored in pharmaceuticals (e.g., radiolabeling agents) and materials science (e.g., optoelectronic materials) due to their tunable electronic properties and structural versatility.
Properties
IUPAC Name |
(E)-3-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-14-4-10-17(11-5-14)23(21,22)18(13-19)12-15-6-8-16(9-7-15)20(2)3/h4-12H,1-3H3/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSPXTHUDMFZPG-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(C=C2)N(C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(C=C2)N(C)C)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-(dimethylamino)phenyl]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, followed by their coupling under specific conditions. For example, the synthesis might involve:
Preparation of 4-(dimethylamino)benzaldehyde: This can be achieved through the dimethylation of 4-aminobenzaldehyde.
Preparation of 4-methylbenzenesulfonyl chloride: This involves the sulfonation of toluene followed by chlorination.
Coupling Reaction: The final step involves the coupling of the prepared intermediates under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[4-(dimethylamino)phenyl]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or other reduced compounds.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-[4-(dimethylamino)phenyl]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for various organic transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound might be investigated for its potential biological activities. It could be screened for antimicrobial, anticancer, or other pharmacological properties.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structural features might be optimized to enhance its therapeutic efficacy and reduce toxicity.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, dyes, and materials. Its unique structure might impart desirable properties to the final products.
Mechanism of Action
The mechanism of action of (2E)-3-[4-(dimethylamino)phenyl]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile depends on its specific application. For example, if it is used as a drug, its mechanism might involve binding to specific molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects could be mediated through various biochemical pathways, leading to the desired therapeutic outcomes.
Comparison with Similar Compounds
Structural and Electronic Features
The following table compares the target compound with analogues, focusing on substituents and electronic effects:
Key Research Findings
Stereochemical Impact : The Z-isomer in exhibits dual fluorescence emissions (450 nm and 550 nm) due to crystal packing variations, whereas the E-isomer (target compound) likely has a more rigid structure, favoring single emission bands .
Electronic Effects: Replacement of the dimethylamino group (target) with a nitro group () shifts the compound’s electronic profile from electron-rich to electron-deficient, altering its utility in charge-transfer complexes .
Biological Activity : Chlorinated analogues () show enhanced lipophilicity, improving membrane permeability in drug design .
Synthetic Flexibility : The Claisen–Schmidt condensation () and sulfonylation reactions () are versatile for introducing diverse substituents .
Biological Activity
(2E)-3-[4-(dimethylamino)phenyl]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile, commonly referred to as a sulfonyl-containing compound, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H18N2O2S
- CAS Number : 16092-97-0
- IUPAC Name : this compound
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Inhibition of Enzyme Activity : Compounds with sulfonyl groups often interact with enzymes, inhibiting their activity. This can lead to altered metabolic pathways in target cells.
- Cytotoxic Effects : Studies have shown that such compounds can induce cytotoxicity in cancer cell lines. For instance, related compounds have demonstrated moderate cytotoxic activity against human tumor cell lines like A549 and HeLa, primarily through mechanisms such as inhibition of tubulin polymerization and induction of apoptosis .
- Antimicrobial Activity : Some sulfonamide derivatives exhibit antimicrobial properties, potentially affecting bacterial growth by interfering with folic acid synthesis.
Biological Activity Studies
Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound.
Table 1: Summary of Biological Activities
Case Studies
- Cytotoxicity in Cancer Research : A study reported that related compounds demonstrated selective toxicity towards lung carcinoma cells compared to non-tumor cells, suggesting potential applications in targeted cancer therapies .
- Enzyme Inhibition Studies : Another investigation highlighted how sulfonamide derivatives inhibited specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions against various diseases .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing (2E)-3-[4-(dimethylamino)phenyl]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile, and how can reaction conditions be optimized?
- Methodology : Use a Knoevenagel condensation between 4-(dimethylamino)benzaldehyde and a tosyl-substituted acetonitrile derivative under basic conditions (e.g., piperidine or pyridine as catalysts). Solvent selection (e.g., ethanol or toluene) impacts yield and purity. Monitor reaction progress via TLC or HPLC. Purify via recrystallization from ethanol/dichloromethane mixtures .
- Key Parameters : Temperature (80–100°C), reaction time (6–12 hours), and stoichiometric ratios (1:1.2 aldehyde:acetonitrile derivative).
Q. How can the structural identity of this compound be confirmed post-synthesis?
- Methodology :
- Single-crystal X-ray diffraction (SCXRD) : Resolve crystal structure using SHELXL or OLEX2 . Refinement parameters include R-factor (<0.05) and goodness-of-fit (GOF ≈ 1.0).
- Spectroscopy : H/C NMR (confirm substituent positions), FTIR (C≡N stretch ~2220 cm), and HRMS (exact mass ±0.001 Da) .
Q. What are the key photophysical properties, and how are they characterized?
- Methodology : Measure UV-Vis absorption ( in DMSO or acetonitrile) and fluorescence emission. Use time-resolved fluorescence spectroscopy to assess excited-state lifetimes. Note emission shifts due to aggregation or solvent polarity .
Advanced Research Questions
Q. How do crystal habit and size influence the optical properties of this compound, and how can these effects be analyzed?
- Methodology : Grow crystals under controlled conditions (e.g., slow evaporation vs. diffusion). Characterize morphology via SEM and emission spectra. Use Hirshfeld surface analysis (CrystalExplorer) to correlate intermolecular interactions (e.g., C–H···π, π–π stacking) with emission properties. Compare experimental data with DFT calculations (e.g., Gaussian09) to model excited-state behavior .
- Data Contradiction : Discrepancies in emission maxima between studies may arise from differences in crystal packing or measurement techniques (e.g., solid-state vs. solution spectra).
Q. What strategies resolve ambiguities in structural refinement when using SHELXL for this sulfonamide derivative?
- Methodology : For disordered sulfonyl groups, apply constraints (e.g., DFIX, SADI) or split models. Validate refinement with R (<0.05) and Flack parameter (for absolute configuration). Cross-validate using independent software like PLATON or Mercury .
Q. How can this compound be evaluated for biological activity, such as kinase or MAO inhibition?
- Methodology :
- In vitro assays : Use recombinant human MAO-A/B enzymes with kynuramine as a substrate. Measure IC via fluorescence or spectrophotometry.
- Docking studies : Perform molecular docking (AutoDock Vina) against MAO-B (PDB: 2V5Z) to predict binding modes. Validate with SAR analysis of analogs .
Q. What computational approaches predict the compound’s reactivity in nucleophilic or electrophilic environments?
- Methodology : Calculate Fukui indices (Gaussian09) to identify reactive sites. Use DFT (B3LYP/6-311+G(d,p)) to model transition states for sulfonyl group substitution or nitrile hydrolysis. Compare with experimental kinetic data .
Key Considerations for Researchers
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
